molecular formula C15H12O B157611 (E)-2,3-diphenylprop-2-enal CAS No. 1755-47-1

(E)-2,3-diphenylprop-2-enal

Cat. No. B157611
CAS RN: 1755-47-1
M. Wt: 208.25 g/mol
InChI Key: JYVONCAJVKBEGI-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2,3-diphenylprop-2-enal, also known as benzaldehyde chalcone, is a chalcone derivative that has gained significant attention in the field of medicinal chemistry due to its various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

Mechanism Of Action

The mechanism of action of (E)-2,3-diphenylprop-2-enal involves its ability to regulate various signaling pathways in the body. It inhibits the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, (E)-2,3-diphenylprop-2-enal induces apoptosis in cancer cells by regulating the expression of various genes involved in the apoptotic pathway.

Biochemical And Physiological Effects

(E)-2,3-diphenylprop-2-enal has various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, (E)-2,3-diphenylprop-2-enal has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic animal models.

Advantages And Limitations For Lab Experiments

The advantages of using (E)-2,3-diphenylprop-2-enal in lab experiments include its easy synthesis, high yield, and various biological activities. However, the limitations of using (E)-2,3-diphenylprop-2-enal in lab experiments include its low solubility in water, which limits its bioavailability, and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on (E)-2,3-diphenylprop-2-enal. One of the most significant directions is the development of (E)-2,3-diphenylprop-2-enal as a potential anticancer agent. Further studies are required to investigate the mechanism of action of (E)-2,3-diphenylprop-2-enal in cancer cells and its potential as a chemotherapeutic agent. Additionally, the potential of (E)-2,3-diphenylprop-2-enal as an antioxidant and anti-inflammatory agent needs to be further explored. Furthermore, the development of novel formulations and delivery systems for (E)-2,3-diphenylprop-2-enal could improve its bioavailability and therapeutic efficacy.

Synthesis Methods

The synthesis of (E)-2,3-diphenylprop-2-enal can be achieved by the Claisen-Schmidt condensation reaction between (E)-2,3-diphenylprop-2-enal and acetophenone in the presence of a base such as potassium hydroxide. The reaction yields (E)-2,3-diphenylprop-2-enal as a yellow crystalline solid with a high yield.

Scientific Research Applications

(E)-2,3-diphenylprop-2-enal has been extensively studied for its various biological activities. One of the most significant applications of (E)-2,3-diphenylprop-2-enal is its potential as an anticancer agent. Studies have shown that (E)-2,3-diphenylprop-2-enal inhibits the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. It induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.

properties

IUPAC Name

(E)-2,3-diphenylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-12H/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVONCAJVKBEGI-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=O)\C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2,3-diphenylprop-2-enal

CAS RN

13702-35-7, 1755-47-1
Record name Benzeneacetaldehyde, alpha-(phenylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013702357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003106633
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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